2-Iodothiophene

Organic Electronics Conductive Polymers Palladium Catalysis

2-Iodothiophene homopolymer (CAS 149762-92-5) is the premier choice for fabricating high-performance organic thin-film devices. Unlike generic monomers or brominated analogs, this pre-formed conjugated polymer provides a reactive C–I handle enabling high-yield Suzuki/Stille coupling for precise HOMO/LUMO tuning without backbone degradation. Its clean electrochemical switching profile ensures reliable OECT and supercapacitor operation. Utilize the photolabile C–I bond for maskless photopatterning, simplifying flexible circuit manufacturing.

Molecular Formula C4H3IS
Molecular Weight 210.04 g/mol
CAS No. 149762-92-5
Cat. No. B115884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodothiophene
CAS149762-92-5
Molecular FormulaC4H3IS
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)I
InChIInChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H
InChIKeyROIMNSWDOJCBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodothiophene (CAS 149762-92-5) Procurement and Differentiation Guide


2-Iodothiophene (CAS 149762-92-5), also known as poly(2-iodothiophene), is the homopolymer derived from the 2-iodothiophene monomer (CAS 3437-95-4). It is an organoiodine heterocyclic polymer characterized by a thiophene backbone with iodine substituents at the 2-position [1]. The material is primarily valued as an advanced intermediate for organic electronics and conductive polymer research, where the iodine atom serves as a reactive handle for post-polymerization functionalization or as a dopant precursor . The homopolymer form (149762-92-5) is distinct from the monomer and is typically supplied as a solid or film, whereas the monomer (3437-95-4) is a liquid stabilized with copper . Understanding the homopolymer's specific properties is essential for selecting the appropriate material for thin-film device fabrication.

Why 2-Iodothiophene Cannot Be Replaced by Common Halogenated Thiophene Analogs


Generic substitution with 2-bromothiophene, 2-chlorothiophene, or even the monomeric 2-iodothiophene (CAS 3437-95-4) is not viable due to critical differences in polymerization behavior, electronic properties, and post-functionalization chemistry. While all are heterocyclic halides, the homopolymer (149762-92-5) provides a pre-formed conjugated backbone essential for thin-film device fabrication—a structural feature absent in monomeric analogs . The C–I bond in the polymer is significantly more reactive in cross-coupling reactions (e.g., Suzuki, Stille) compared to C–Br or C–Cl bonds in analogous polymers, enabling higher-yielding post-polymerization modifications that are essential for tuning optoelectronic properties [1]. Furthermore, the homopolymer's electrochemical and photochemical stability profile differs markedly from its monomer and other halogenated thiophenes, directly impacting device longevity and performance [2].

Quantitative Differentiation of 2-Iodothiophene Homopolymer (CAS 149762-92-5)


Enhanced Reactivity in Cross-Coupling: C–I vs. C–Br in Reductive Coupling

In palladium-catalyzed reductive coupling reactions, 2-iodothiophene homopolymer exhibits significantly higher conversion efficiency compared to its brominated analog. Quantitative studies show that under identical catalytic conditions (PdII in basic alcohol medium), 2-iodothiophene achieves quantitative conversion to the corresponding bithiophene derivative, whereas 2-bromothiophene yields a mixture of coupling and hydrodehalogenation products [1]. This is attributed to the lower C–I bond dissociation energy (approximately 209 kJ/mol for aryl iodides vs. 280 kJ/mol for aryl bromides), which facilitates oxidative addition to Pd(0) [2].

Organic Electronics Conductive Polymers Palladium Catalysis

Electrochemical Reduction: Irreversible Two-Electron Cleavage with Clean Product Profile

Cyclic voltammetry studies in dimethylformamide (DMF) reveal that 2-iodothiophene and its polymer undergo a single, irreversible two-electron reduction wave corresponding to carbon-iodine bond cleavage, yielding thiophene as the sole product [1]. In contrast, dibrominated thiophenes exhibit complex, multi-wave voltammograms leading to mixtures of brominated species, complicating their use in electrochemical devices [1]. This clean, defined reduction behavior simplifies electrochemical processing and characterization.

Electrochemistry Conductive Polymers Redox Behavior

Photochemical Stability: Comparative Quantum Yield of Photodecomposition

Under UV irradiation, 2-iodothiophene undergoes photochemical dehalogenation. Quantitative measurements show a quantum yield of photodecomposition (Φ–1) of 0.12 in acetonitrile and 0.34 in methanol [1]. While direct comparative data for the homopolymer are limited, studies on the monomer indicate that 2-iodothiophene is more susceptible to photodecomposition than 2-chlorothiophene and 2-bromothiophene, which show modest yields of thienylation products under identical conditions [2]. This higher photolability necessitates careful handling (dark storage, inert atmosphere) but also offers a route for photo-patterning in device fabrication.

Photophysics Polymer Degradation Optoelectronics

Post-Polymerization Functionalization: Superior Coupling Partner for C–C Bond Formation

The C–I bond in 2-iodothiophene homopolymer is an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), enabling efficient grafting of functional groups onto the polymer backbone. In a model Sonogashira coupling of the monomer with phenylacetylene, yields >85% were achieved within 15 minutes under microwave irradiation using PdCl₂ in DMF . While direct polymer data is proprietary, the high reactivity of the C–I bond in monomeric 2-iodothiophene translates to the polymer, allowing for high-density functionalization. In contrast, analogous polymers based on 2-bromothiophene require harsher conditions and often result in incomplete substitution [1].

Polymer Functionalization Suzuki Coupling Stille Coupling

Strategic Applications Where 2-Iodothiophene Homopolymer (CAS 149762-92-5) Delivers a Decisive Advantage


Post-Polymerization Functionalization for Tailored Conjugated Polymers

The quantitative reductive coupling efficiency and high cross-coupling reactivity of the C–I bond (see Evidence Item 1 & 4) make 2-iodothiophene homopolymer the ideal starting material for synthesizing functionalized conjugated polymers. Researchers can introduce a wide variety of side chains (e.g., alkyl, alkoxy, aryl) via Suzuki or Stille coupling without backbone degradation, enabling precise tuning of solubility, electronic energy levels (HOMO/LUMO), and solid-state morphology. This is critical for optimizing organic field-effect transistor (OFET) and organic photovoltaic (OPV) performance.

Fabrication of Electrochemical Devices Requiring Clean Redox Behavior

The well-defined, single-product electrochemical reduction profile (see Evidence Item 2) ensures that 2-iodothiophene homopolymer undergoes clean, predictable redox switching. This is essential for reliable operation in organic electrochemical transistors (OECTs) for biosensing, supercapacitors, and electrochromic windows, where complex side reactions from brominated analogs can lead to hysteresis, degradation, and reduced device lifetime. [1]

Photopatternable Conductive Films for Microelectronics

The higher photolability of the C–I bond (see Evidence Item 3) can be leveraged for direct photopatterning. By exposing a film of 2-iodothiophene homopolymer to UV light through a mask, the irradiated areas undergo dehalogenation, altering their solubility or conductivity. This enables the fabrication of micro-scale conductive patterns without the need for additional photoresist layers, simplifying the manufacturing of flexible circuits, sensors, and OLED pixel arrays. [2]

Technical Documentation Hub

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